molecular formula C24H22O3Si2 B093259 1,1,3,3-Tetraphenyl-1,3-disiloxanediol CAS No. 1104-93-4

1,1,3,3-Tetraphenyl-1,3-disiloxanediol

Cat. No.: B093259
CAS No.: 1104-93-4
M. Wt: 414.6 g/mol
InChI Key: MYZTUAOLAYIKSJ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraphenyl-1,3-disiloxanediol is an organosilicon compound with the molecular formula C24H22O3Si2 and a molecular weight of 414.61 g/mol . This compound is characterized by the presence of two silicon atoms bonded to phenyl groups and hydroxyl groups, forming a unique disiloxane structure. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

It is known that similar organosilicon compounds interact with various biological targets, influencing their function and activity .

Mode of Action

It is suggested that it acts as a donor in organic chemistry , which implies that it may donate electrons or functional groups to its targets, thereby modifying their properties and activities.

Biochemical Pathways

It is used in proteomics research , suggesting that it may interact with proteins and potentially influence protein-related pathways.

Preparation Methods

1,1,3,3-Tetraphenyl-1,3-disiloxanediol can be synthesized through various synthetic routes. One common method involves the hydrolysis of 1,1,3,3-tetraphenyldisiloxane in the presence of an acid or base catalyst. The reaction typically proceeds under mild conditions, with the disiloxane being dissolved in an organic solvent such as toluene or dichloromethane. The hydrolysis reaction yields this compound as a solid product, which can be purified by recrystallization .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,1,3,3-Tetraphenyl-1,3-disiloxanediol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while substitution with alkyl halides results in alkylated disiloxanes.

Scientific Research Applications

1,1,3,3-Tetraphenyl-1,3-disiloxanediol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1,1,3,3-Tetraphenyl-1,3-disiloxanediol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of phenyl groups and hydroxyl groups, which confer both stability and versatility in chemical reactions.

Properties

IUPAC Name

hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZTUAOLAYIKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333751
Record name 1,1,3,3-Tetraphenyl-1,3-disiloxanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104-93-4
Record name 1,1,3,3-Tetraphenyl-1,3-disiloxanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-Tetraphenyl-1,3-disiloxanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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